Mao-B-IN-2
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Overview
Description
MAO-B-IN-2 is a selective and competitive inhibitor of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). It has been studied for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson’s disease .
Preparation Methods
The synthesis of MAO-B-IN-2 involves several steps, including the formation of key intermediates and the final product under specific reaction conditions. The synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as alkylation, acylation, or condensation.
Final Product Formation: The final step involves the coupling of intermediates under controlled conditions to form this compound.
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve continuous flow processes and advanced purification techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
MAO-B-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MAO-B-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
MAO-B-IN-2 exerts its effects by selectively inhibiting the activity of monoamine oxidase B (MAO-B). This inhibition increases the availability of neurotransmitters such as dopamine in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets of this compound include the active site of the MAO-B enzyme, where it binds and prevents the enzyme from catalyzing the oxidative deamination of neurotransmitters .
Comparison with Similar Compounds
MAO-B-IN-2 is compared with other MAO-B inhibitors such as selegiline and rasagiline. While all these compounds inhibit MAO-B, this compound has unique structural features that contribute to its selectivity and potency. Similar compounds include:
Selegiline: An irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible MAO-B inhibitor with neuroprotective properties.
Safinamide: A reversible MAO-B inhibitor with additional sodium channel blocking properties.
This compound stands out due to its competitive inhibition mechanism and its dual activity against both MAO-B and BChE, making it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C18H11ClO3 |
---|---|
Molecular Weight |
310.7 g/mol |
IUPAC Name |
3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C18H11ClO3/c19-15-7-3-1-5-12(15)9-10-16(20)14-11-13-6-2-4-8-17(13)22-18(14)21/h1-11H/b10-9+ |
InChI Key |
TVTIXYCYMBPAFW-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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